(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one
Description
This compound is a structurally complex molecule featuring a benzodioxole group, a tetrazole ring, a piperazine linker, and a propenone moiety in the Z-configuration. The benzodioxole group (a methylenedioxy-substituted benzene) is known for enhancing metabolic stability and bioavailability in drug-like molecules . The tetrazole ring, a bioisostere for carboxylic acids, contributes to hydrogen bonding and metabolic resistance .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-22(9-7-17-6-8-19-20(14-17)31-16-30-19)27-12-10-26(11-13-27)15-21-23-24-25-28(21)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSZRDYFQZKYAI-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Tetrazole Group: The tetrazole group is often introduced through the cycloaddition reaction of azides with nitriles.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, piperazine ring, and tetrazole group through appropriate linkers and under suitable reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including its ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The tetrazole group may participate in ionic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Benzodioxole vs. Coumarin/Benzoxazepine : The target compound’s benzodioxole group (electron-rich aromatic system) contrasts with coumarin (a lactone-containing heterocycle) in , which is fluorescent and often used in protease inhibition. Benzodioxole may confer better metabolic stability than coumarin .
Tetrazole Linkage: Unlike the tetrazole-piperazine-propenone chain in the target compound, the tetrazole in is part of a benzoxazepine scaffold, which could alter solubility and target specificity.
Z-Configuration: Both the target compound and feature Z-configurations, which influence spatial orientation and intermolecular interactions. For example, the Z-propenone in the target compound may enhance electrophilic reactivity compared to E-isomers.
Piperazine vs.
Insights:
- The target compound’s synthesis likely parallels methods in (benzodioxole incorporation) and (tetrazole coupling), but the piperazine-propenone linkage would require additional steps, such as nucleophilic substitution or Michael addition.
- Calcium hydroxide in and triethylamine in are common bases for facilitating nucleophilic acylations or condensations, suggesting similar strategies for activating electrophilic groups in the target compound.
Pharmacological and Physicochemical Considerations
- Tetrazole Stability: The tetrazole ring in the target compound is less acidic than carboxylic acids (pKa ~4.9 vs.
- Piperazine Solubility : Piperazine enhances water solubility compared to purely aromatic analogs (e.g., ), which may improve pharmacokinetics.
- Benzodioxole vs. Benzene : The benzodioxole group’s electron-donating methylenedioxy group may reduce oxidative metabolism compared to unsubstituted benzene rings in or .
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to contribute to various biological activities. The molecular formula is , and its molecular weight is approximately 378.43 g/mol.
Antimicrobial Activity
Research indicates that compounds containing benzodioxole structures often exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.
Anticancer Properties
Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives with piperazine linkages have been effective in triggering caspase activation in human leukemic cells, suggesting a potential role in cancer therapy . The specific mechanism often involves the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This suggests that this compound could potentially be explored for therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as those in metabolic pathways relevant to cancer proliferation.
- Membrane Disruption : The hydrophobic nature of the benzodioxole moiety allows for better integration into lipid membranes, disrupting microbial integrity.
- Caspase Activation : Induction of apoptosis through caspase pathway activation has been observed with structurally related compounds.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
